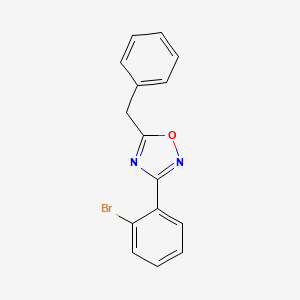

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

CAS No.: 1033201-86-3

Cat. No.: VC2549640

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033201-86-3 |

|---|---|

| Molecular Formula | C15H11BrN2O |

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C15H11BrN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |

| Standard InChI Key | LPXBFTYWZLFFBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br |

Introduction

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. These compounds are known for their diverse biological and chemical properties, making them significant in pharmaceutical and material science research. This article provides an in-depth analysis of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole typically involves cyclization reactions using hydrazides and carboxylic acids or their derivatives. A general pathway includes:

-

Formation of Hydrazone Intermediates: Reaction between an aromatic hydrazide (e.g., benzohydrazide) and a brominated aldehyde or ketone.

-

Cyclization: Treatment with dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

These reactions are often performed under controlled conditions to ensure high yield and purity .

Limitations and Future Research

While oxadiazoles have demonstrated promising biological activities, challenges include:

-

Limited solubility in aqueous media.

-

Potential toxicity at higher concentrations.

Future research could focus on modifying the substituents on the oxadiazole ring to enhance solubility and reduce toxicity while maintaining bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume